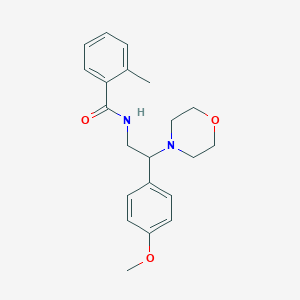

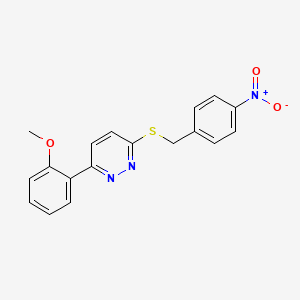

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide, also known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in scientific research due to its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and addiction.

Aplicaciones Científicas De Investigación

Synthesis and Activity Relationships

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide and related compounds have been extensively studied for their gastroprokinetic activity, revealing the crucial role of the morpholine ring and N-benzyl group in their activity. The reversal of the amide bond in such compounds typically results in reduced activity, underscoring the significance of the amide bond's orientation for potent gastroprokinetic effects. This highlights the compound's application in enhancing gastric emptying and its potential utility in gastrointestinal disorders (S. Kalo et al., 1995).

Gastroprokinetic Agents

Further research into N-[(2-morpholinyl)alkyl]benzamides, inspired by metoclopramide and cisapride, has identified potent and selective gastroprokinetic agents among these compounds. This research points towards the development of more effective treatments for gastrointestinal motility disorders, based on modifications to the benzoyl group and the morpholinyl moiety (S. Kato et al., 1990).

Anti-inflammatory and Antimicrobial Activities

A series of pyrazole derivatives synthesized from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides have exhibited promising anti-inflammatory activities, indicating potential therapeutic applications beyond gastroprokinetic activity. These findings suggest a broader pharmacological significance for compounds related to this compound, encompassing anti-inflammatory and possibly antimicrobial effects (Mohamed M. Abdulla et al., 2014).

Educational Application in Organic Synthesis

The compound has also found application in educational settings, demonstrating the use of COMU as a coupling reagent in synthesizing N,N-diethyl-3-methylbenzamide (DEET), which relates to understanding carbonyl reactivity and amide bond formation. This application underscores the compound's role in facilitating organic chemistry education, particularly in synthesizing amides and understanding mechanistic organic chemistry (Jonathan M. Withey et al., 2015).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various enzymes and proteins that contribute to cell proliferation .

Mode of Action

It’s known that similar compounds can inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects .

Biochemical Pathways

Similar compounds have been found to interact with nucleic acids, enzymes, and globular proteins .

Pharmacokinetics

Similar compounds have been found to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations .

Result of Action

Similar compounds have been found to have antiproliferative effects due to their interaction with various enzymes and proteins .

Action Environment

It’s known that environmental factors can influence the action of similar compounds .

Propiedades

IUPAC Name |

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-16-5-3-4-6-19(16)21(24)22-15-20(23-11-13-26-14-12-23)17-7-9-18(25-2)10-8-17/h3-10,20H,11-15H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKBRHLMKAHOFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588381.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2588383.png)

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenethylurea](/img/structure/B2588387.png)

![7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B2588392.png)

![ethyl 4-(2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2588394.png)

![N-[(3-methoxyphenyl)methoxy]thian-4-imine](/img/structure/B2588396.png)

![4-butoxy-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2588398.png)

![6-Methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2588401.png)